1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one
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Overview
Description
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is a complex organic compound that features a benzo[d]thiazole ring, a piperazine moiety, and a tosyl group
Mechanism of Action
Target of Action
The primary targets of this compound appear to be Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by producing prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. These prostaglandins are lipid compounds that play a significant role in maintaining homeostasis between health and injury . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation .
Result of Action
The compound’s action results in a significant reduction in inflammation. It has been shown to have anti-inflammatory properties, with compounds similar in structure demonstrating high IC50 values for COX-1 inhibition . Furthermore, these compounds have shown excellent selectivity index (SI) values for COX-2 and significant inhibition of albumin denaturation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzo[d]thiazole derivative with piperazine in the presence of a suitable base.
Attachment of the Tosyl Group: The final step involves the tosylation of the intermediate compound using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carbonyl derivative, while substitution of the chlorine atom would yield various substituted derivatives.
Scientific Research Applications
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one: Unique due to its specific combination of functional groups.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides: Similar structure but with different substituents on the benzo[d]thiazole ring.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
This compound is unique due to its specific combination of a benzo[d]thiazole ring, a piperazine moiety, and a tosyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2/c1-15-3-5-16(6-4-15)32(28,29)14-9-19(27)25-10-12-26(13-11-25)22-24-20-18(30-2)8-7-17(23)21(20)31-22/h3-8H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZBSAJEDLKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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